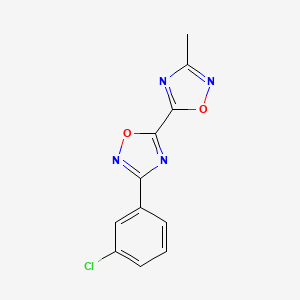
3-(3-Chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure with two oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzohydrazide with methyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.
Uniqueness: 3-(3-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole stands out due to its dual oxadiazole rings, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCZNSWDKBRQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)
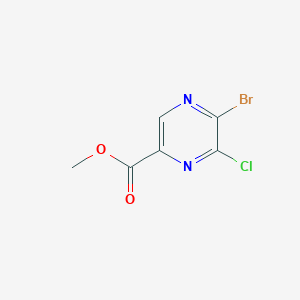
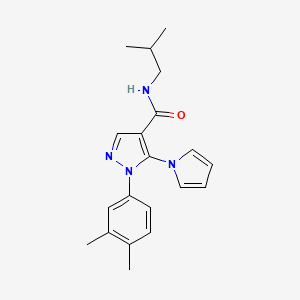
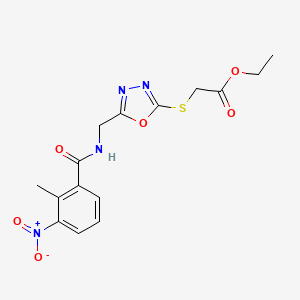
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2718266.png)
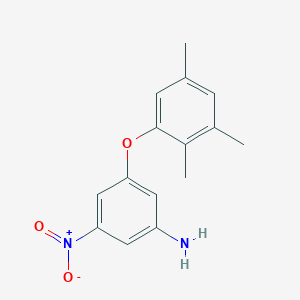
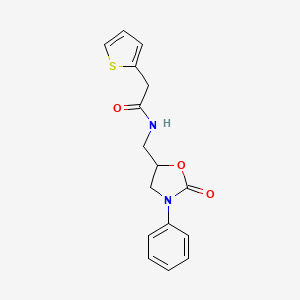
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)
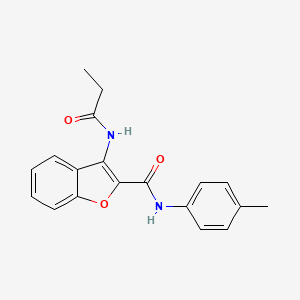
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
